2-Morpholinopyridin-3-ol

Description

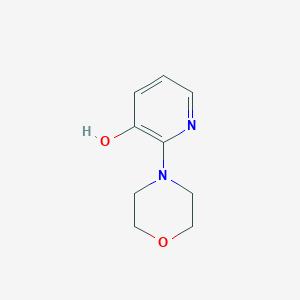

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-8-2-1-3-10-9(8)11-4-6-13-7-5-11/h1-3,12H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPBTAKHXHNBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Morpholinopyridin 3 Ol and Its Precursors

Established Synthetic Pathways

Traditional synthetic routes to 2-Morpholinopyridin-3-ol and its precursors rely on well-established organic reactions. These pathways often involve multistep sequences to first construct the substituted pyridinol core, followed by the introduction of the morpholine (B109124) moiety.

Multistep Reaction Sequences for Pyridinol Ring Formation

The formation of the 3-hydroxypyridine (B118123) scaffold is a critical first step in the synthesis of this compound. Various multistep methods have been developed for this purpose, often starting from readily available precursors. One common approach involves the transformation of furan (B31954) derivatives. For instance, furan-2-carboxylic acid or its esters can be converted to 2-amino-3-hydroxypyridine (B21099) through a high-temperature reaction with ammonia (B1221849) in the presence of an acid catalyst. google.com Another strategy begins with the nitration of 3-hydroxypyridine, followed by the reduction of the resulting 2-nitro-3-hydroxypyridine to 2-amino-3-hydroxypyridine. chemicalbook.com This amino-substituted pyridinol serves as a key intermediate for further functionalization.

A variety of synthetic routes to substituted pyridines have been developed, including the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia or a primary amine. ijarsct.co.in The Chichibabin pyridine synthesis offers a direct route from aldehydes and ammonia. ijarsct.co.in These classical methods provide a foundation for accessing a diverse range of pyridine derivatives that can be further elaborated to the desired 3-pyridinol structure.

Table 1: Selected Multistep Syntheses of 2-Amino-3-hydroxypyridine

| Starting Material | Key Steps | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| Furan-2-carboxylic acid methyl ester | Ammonolysis/Rearrangement | NH3, NH4Br, Hexametapol, 230 °C | 50-55% | google.com |

Introduction of the Morpholine Moiety via Nucleophilic Aromatic Substitution (SNAr)

With a suitable 2-substituted-3-hydroxypyridine precursor in hand, the morpholine ring is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of pyridine chemistry, where a nucleophile replaces a leaving group on the aromatic ring. youtube.com For the synthesis of this compound, a precursor such as 2-chloro-3-hydroxypyridine (B146414) or 2-bromo-3-hydroxypyridine (B45599) is reacted with morpholine.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. The presence of an electron-withdrawing group can further activate the ring towards SNAr. The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. nih.gov The reaction conditions for SNAr can vary, often requiring elevated temperatures and the presence of a base to neutralize the acid generated during the reaction. researchgate.net

While direct experimental data for the reaction of 2-halo-3-hydroxypyridine with morpholine is not extensively reported in readily available literature, the general principles of SNAr on halopyridines are well-established and provide a reliable framework for this transformation. rsc.org

Regioselective Functionalization Strategies

Controlling the position of substituents on the pyridine ring is crucial for the synthesis of a specific isomer like this compound. Regioselective functionalization strategies are therefore of paramount importance. For instance, the nitration of 3-hydroxypyridine preferentially occurs at the 2-position, providing a handle for the subsequent introduction of an amino group at that specific location.

Directed ortho-metalation is another powerful tool for regioselective functionalization, although it may be less direct for this specific target. More advanced methods, such as those involving aryne intermediates generated from pyridine N-oxides, have been developed for the regioselective synthesis of hydroxyphenyl)pyridines, showcasing the ongoing innovation in controlling substitution patterns on the pyridine core. nih.gov

Development of Novel and Efficient Synthetic Approaches

In recent years, there has been a significant drive towards developing more efficient, sustainable, and versatile methods for the synthesis of complex molecules like this compound. These novel approaches often focus on the use of catalysis and the incorporation of green chemistry principles.

Catalytic Reaction Development (e.g., Palladium-mediated cross-coupling reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. wikipedia.org This methodology offers a powerful alternative to traditional SNAr reactions for the introduction of the morpholine moiety. In a typical Buchwald-Hartwig amination, an aryl halide (e.g., 2-bromo-3-hydroxypyridine) is coupled with an amine (morpholine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govchemspider.com

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. researchgate.net This method is known for its broad substrate scope and functional group tolerance, making it a highly versatile tool in modern organic synthesis.

Table 2: Key Parameters in Buchwald-Hartwig Amination

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd2(dba)3, Pd(OAc)2 |

| Ligand | Stabilizes and activates the catalyst | BINAP, XPhos, dppf |

| Base | Promotes catalyst turnover and neutralizes acid | NaOtBu, K3PO4, Cs2CO3 |

| Solvent | Provides reaction medium | Toluene, Dioxane, THF |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.in This includes the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing waste and saving time and resources. nih.gov

Solvent-free reactions and the use of greener solvents like water or ionic liquids are also key aspects of green synthesis. researchgate.net Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in pyridine synthesis. nih.gov These approaches aim to make the synthesis of compounds like this compound more sustainable and economically viable.

Chemo- and Regioselective Control in Complex Syntheses

Chemo- and regioselectivity are critical concepts in the synthesis of substituted pyridines like this compound. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position at which a reaction occurs. In the context of synthesizing this specific molecule, the primary challenge lies in controlling the substitution pattern on the pyridine ring, which is influenced by the electronic properties of the existing substituents.

The synthesis of functionalized quinoline (B57606) and pyridine derivatives often relies on controlling the outcome of reactions such as the imino Diels-Alder reaction. researchgate.net The choice of catalysts, such as various Lewis acids (e.g., indium(III) chloride, scandium triflate), can dictate the regioselectivity of the cyclization, leading to specific isomers. researchgate.net For instance, in the synthesis of pyrazoles and pyridazinones from 1,2,4-triketone analogs, the reaction pathway and resulting regiochemistry can be controlled by the choice of solvent and temperature. mdpi.com

These principles are directly applicable to the synthesis of this compound. The introduction of the morpholine group at the C-2 position and the hydroxyl group at the C-3 position requires a regioselective approach. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a precursor like 2-chloro-3-hydroxypyridine. The chlorine atom at the C-2 position is activated towards substitution by the electron-withdrawing nature of the ring nitrogen, facilitating a regioselective attack by the morpholine nucleophile at this specific position, leaving the C-3 hydroxyl group intact.

Table 1: Factors Influencing Chemo- and Regioselectivity in Heterocyclic Synthesis

| Factor | Description | Example Application |

|---|---|---|

| Catalyst | Lewis acids or transition metals can coordinate to specific sites, activating them for reaction. | Use of scandium triflate in imino Diels-Alder reactions to favor specific regioisomers of quinolines. researchgate.net |

| Solvent | The polarity and coordinating ability of the solvent can influence reaction pathways. | Solvent-dependent regiocontrol in the synthesis of pyrazoles from β-diketonates. mdpi.com |

| Temperature | Reaction temperature can determine whether a reaction is under kinetic or thermodynamic control, favoring different products. | Temperature can rule the chemo- and regioselectivity of conversions in reactions of 1,2,4-triketone analogs. mdpi.com |

| Substituent Effects | Electron-donating or -withdrawing groups on the ring direct incoming reagents to specific positions. | The nitrogen atom in the pyridine ring activates the C-2 and C-4 positions for nucleophilic attack. wikipedia.org |

Synthesis of Key Intermediates for Derivatization

In multi-step organic synthesis, orthogonal protection is a crucial strategy that allows for the selective removal of one protecting group in the presence of others. fiveable.me This enables precise control over the sequence of reactions on a multifunctional molecule. fiveable.me For the synthesis of complex derivatives of this compound, where modifications might be desired on the pyridine ring, the hydroxyl group, or a functionalized morpholine moiety, orthogonal protecting groups are essential.

For example, the hydroxyl group of a pyridine precursor could be protected with a group that is stable to the conditions required for introducing the morpholine moiety. Similarly, if a functionalized morpholine containing a reactive group (e.g., an amino or carboxyl group) is used, that group must be protected. The choice of protecting groups is dictated by their stability under various reaction conditions and the selectivity of their removal. acs.org

Common orthogonal protecting group pairs used in complex syntheses include:

Boc/Fmoc: The tert-butyloxycarbonyl (Boc) group is acid-labile, while the fluorenylmethoxycarbonyl (Fmoc) group is base-labile. fiveable.menih.gov This pair is extensively used in solid-phase peptide synthesis. nih.gov

Cbz/Boc: The benzyloxycarbonyl (Cbz) group is typically removed by hydrogenolysis, while the Boc group is removed with acid. acs.org

Alloc/Allyl: These groups are removed by palladium-catalyzed reactions, offering another level of orthogonality. fiveable.mesigmaaldrich.com

Table 2: Common Orthogonal Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Amine, Alcohol | Strong Acid (e.g., TFA) acs.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) nih.govsigmaaldrich.com |

| Benzyloxycarbonyl | Cbz | Amine, Alcohol | H₂, Pd/C (Hydrogenolysis) acs.org |

| Allyloxycarbonyl | Alloc | Amine, Alcohol | Pd(PPh₃)₄ sigmaaldrich.com |

The successful synthesis of this compound is contingent on the efficient preparation of its constituent building blocks: a functionalized pyridine core and the morpholine unit.

Pyridine Building Blocks:

A key precursor for this compound is 2-chloro-3-hydroxypyridine. This intermediate provides the necessary functionality for the subsequent introduction of the morpholine ring via nucleophilic aromatic substitution. sigmaaldrich.com One patented method for its preparation involves the chlorination of 3-pyridinol with sodium hypochlorite (B82951) in an aqueous solution of sodium hydroxide. google.com Other routes to substituted 2-chloropyridines include the direct chlorination of pyridine or the treatment of pyridine-N-oxides with reagents like phosphoryl chloride (POCl₃). wikipedia.orgchempanda.com

Another important functionalized pyridine precursor is 3-hydroxypyridine-2-carbonitrile. nih.gov The nitrile group can be a versatile handle for further transformations into amines, carboxylic acids, or other functional groups. The synthesis of 3-hydroxypyridine itself can be achieved by reacting furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid. researchgate.net

Table 3: Synthesis of Key Pyridine Intermediates

| Precursor | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Pyridinol | Sodium hypochlorite, Sodium hydroxide | Aqueous medium | 2-Chloro-3-hydroxypyridine | Not specified google.com |

| Furfurylamine | H₂O₂, HCl | 0-5 °C then reflux at 100-105 °C | 3-Hydroxypyridine | 76% researchgate.net |

Morpholine Building Blocks:

The morpholine moiety is a prevalent scaffold in medicinal chemistry, often used as a bioisosteric replacement for piperidines due to its lower basicity and favorable metabolic profile. thieme-connect.comlifechemicals.com The synthesis of functionalized morpholines allows for the introduction of diverse chemical properties into the final molecule. Enantiopure functionalized morpholines can be prepared from chiral starting materials like amino acids (e.g., serine) or diols. thieme-connect.com These methods provide access to morpholine building blocks with substituents at various positions, which can then be used in coupling reactions. The synthesis of morpholine-based scaffolds is a key area of research for creating new bioactive molecules and foldamers. researchgate.netresearchgate.net

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-3-hydroxypyridine |

| 3-Hydroxypyridine |

| 3-Hydroxypyridine-2-carbonitrile |

| 3-Hydroxy-2-nitropyridine |

| Morpholine |

| Piperidine |

| Furfurylamine |

| Pyridine |

| Pyridine-N-oxide |

| Phosphoryl chloride |

| Sodium hypochlorite |

| Sodium hydroxide |

| Hydrogen peroxide |

| Hydrochloric acid |

| Indium(III) chloride |

| Scandium triflate |

| Trifluoroacetic acid (TFA) |

| Piperidine |

| Palladium on carbon (Pd/C) |

| Tetrakis(triphenylphosphine)palladium(0) |

| Dichlorodicyanoquinone (DDQ) |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) |

| Potassium nitrate (KNO₃) |

| Acetic anhydride |

Reactivity and Transformation Pathways of 2 Morpholinopyridin 3 Ol

Electrophilic and Nucleophilic Reactions of the Pyridinol Ring

The pyridinol ring in 2-Morpholinopyridin-3-ol exhibits a nuanced reactivity towards both electrophiles and nucleophiles, influenced by the electronic effects of the morpholino and hydroxyl substituents. The electron-donating nature of the morpholino group at the 2-position and the hydroxyl group at the 3-position increases the electron density of the pyridine (B92270) ring, making it more susceptible to electrophilic attack than pyridine itself. dur.ac.uk

Electrophilic Substitution: Electrophilic aromatic substitution reactions on 3-hydroxypyridine (B118123) derivatives typically occur at the 2-position. dur.ac.ukrsc.org For instance, the nitration of 3-hydroxy- and 3-methoxy-pyridine proceeds at the 2-position when the reaction is carried out with the conjugate acid of the pyridine derivative. rsc.org This suggests that electrophilic substitution on this compound would likely be directed to the positions ortho and para to the activating groups, although the presence of the morpholino group at the 2-position already occupies one of these activated sites.

Nucleophilic Substitution: The pyridine ring, being electron-deficient compared to benzene, is generally amenable to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. thieme-connect.de However, the electron-donating substituents in this compound decrease the ring's susceptibility to nucleophilic attack. thieme-connect.de Despite this, SNAr reactions can be facilitated through activation strategies. One such approach involves the use of a ruthenium(II) catalyst to enable the amination of aminopyridines via η⁶-coordination, which serves to activate the pyridine ring towards nucleophilic attack. thieme-connect.dethieme-connect.comresearchgate.net Another strategy involves the formation of N-alkyl pyridinium (B92312) salts, which enhances the electrophilicity of the ring and can facilitate nucleophilic addition-elimination reactions. nih.gov

Transformations Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group at the 3-position of the pyridinol ring is a key site for functionalization, readily undergoing reactions such as esterification and etherification. These transformations are crucial for modifying the molecule's properties and for its incorporation into larger, more complex structures.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is a common strategy for the protection of the hydroxyl group or for the introduction of new functionalities.

Etherification: Etherification of the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. This transformation allows for the introduction of a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Reactivity of the Morpholine (B109124) Nitrogen and its Derivatives

The nitrogen atom of the morpholine ring in this compound is a secondary amine and thus exhibits typical nucleophilic and basic properties. wikipedia.org However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to similar secondary amines like piperidine. wikipedia.org

N-Alkylation and N-Arylation: The morpholine nitrogen can readily undergo N-alkylation with alkyl halides or N-arylation through reactions like the Buchwald-Hartwig amination. These reactions are fundamental for introducing substituents that can modulate the molecule's biological activity and physicochemical properties. acs.org

Amide Formation: The secondary amine of the morpholine ring can react with acylating agents such as acid chlorides or anhydrides to form amides. This transformation is another common method for derivatization and for building more complex molecular frameworks.

Cyclization and Rearrangement Reactions Leading to Fused Ring Systems

The unique arrangement of functional groups in this compound and its derivatives provides opportunities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest as they allow for the rapid construction of complex polycyclic structures, which are often found in biologically active molecules.

Derivatives of 2-aminopyridine (B139424) can undergo cyclization with various reagents to form fused pyrimidine (B1678525) rings. researchgate.netresearchgate.net For instance, the reaction of 2-aminopyridines with α-diazoketones can lead to the synthesis of fused pyrimidinediones through a cascade Wolff rearrangement and double N-acylation. researchgate.net Similarly, 2-aminopyridines can react with alkyl acrylates and alkyl 3-halopropionates to yield fused ring systems. acs.org These examples suggest that this compound, possessing a 2-amino-like functionality, could serve as a precursor for the synthesis of novel fused heterocyclic compounds. rsc.orgenamine.net The synthesis of ring-fused benzimidazoles, for example, can be achieved through dehydrogenative coupling and radical cyclization reactions. mdpi.com

Radical-Based Processes and Mechanistic Implications

Radical reactions offer a powerful and complementary approach to the functionalization of heterocyclic compounds. nih.govnih.gov In the context of 3-hydroxypyridines, radical arylation has been shown to proceed with high regioselectivity. For example, the titanium(III)-mediated radical arylation of 3-hydroxypyridines occurs preferentially at the 2-position. This indicates that radical functionalization of this compound could provide a route to derivatives that are not easily accessible through traditional ionic reactions.

Application of 2 Morpholinopyridin 3 Ol As a Synthetic Scaffold and Building Block

Integration into Complex Organic Molecule Synthesis

The strategic use of pre-functionalized building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. youtube.com 2-Morpholinopyridin-3-ol is an exemplary scaffold for such strategies, particularly within diversity-oriented synthesis (DOS). The goal of DOS is to generate libraries of structurally diverse small molecules, which can be screened for novel biological activities. researchgate.netnih.gov

The structure of this compound offers multiple reactive sites that can be selectively addressed to build molecular complexity. The hydroxyl group can be readily converted into ethers or esters, the morpholine (B109124) nitrogen can undergo N-alkylation or acylation, and the pyridine (B92270) ring itself can be functionalized through various substitution reactions. This multi-faceted reactivity allows for divergent synthesis pathways, where a single core scaffold is elaborated into a wide array of distinct final products. researchgate.net

Table 1: Potential Reactive Sites of this compound for Synthesis

| Reactive Site | Position | Potential Reactions | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl Group | C3-OH | Etherification, Esterification, Mitsunobu Reaction | Ether, Ester, etc. |

| Morpholine Nitrogen | N4' | N-Alkylation, N-Acylation, Reductive Amination | Tertiary Amine, Amide |

| Pyridine Ring | C4, C5, C6 | Halogenation, Nitration, Suzuki Coupling, Buchwald-Hartwig Amination | Aryl, Amino, Nitro, etc. |

Role in the Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The this compound scaffold serves as an excellent starting point for the synthesis of more elaborate, fused heterocyclic systems. The existing pyridine ring can act as a foundation upon which other rings are constructed, leading to novel polyheterocyclic frameworks. nih.govnih.gov

For instance, the amino-substituted pyridine core is a common precursor in reactions that form fused ring systems. nih.gov Synthetic strategies such as multicomponent reactions (MCRs) or cycloaddition reactions can be employed to build new rings onto the pyridine backbone. nih.govmdpi.com By choosing appropriate reaction partners, chemists can synthesize a variety of fused systems, such as pyrrolopyridines, thienopyridines, or other complex scaffolds, each with unique three-dimensional shapes and biological properties. nih.govnih.gov

Table 2: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

| Reaction Type | Reactants | Resulting Fused Scaffold |

|---|---|---|

| Annulation | α-haloketones | Pyrrolo[1,2-a]pyridinium derivatives |

| Condensation/Cyclization | Dicarbonyl compounds | Pyridopyrimidine derivatives |

| Multicomponent Reaction | Aldehydes, isonitriles | Fused imidazopyridine derivatives |

Precursor in Ligand Design for Catalysis

The design of specialized ligands is crucial for the advancement of transition metal catalysis. Ligands coordinate to a metal center and precisely tune its electronic and steric properties, thereby controlling the reactivity and selectivity of a catalytic reaction. The structure of this compound contains a classic N,O-bidentate chelation motif (the pyridine nitrogen and the hydroxyl oxygen), which is a privileged structure in ligand design.

By coordinating to a metal through both the nitrogen and oxygen atoms, derivatives of this compound can form stable five-membered metallacycles. This chelation can enhance the stability and activity of the resulting metal complex. Further modifications to the scaffold, such as introducing chiral centers or bulky substituents, could lead to the development of highly selective catalysts for asymmetric synthesis. The morpholine group can also influence the solubility and stability of the catalyst.

Table 3: Potential Catalytic Applications of Ligands Derived from this compound

| Metal Center | Type of Catalysis | Example Reaction |

|---|---|---|

| Palladium (Pd) | Cross-Coupling Reactions | Suzuki, Heck, Sonogashira couplings |

| Ruthenium (Ru) | Transfer Hydrogenation | Reduction of ketones and imines |

| Copper (Cu) | Oxidation, Atom Transfer Radical Cyclization (ATRC) | Aerobic oxidation of alcohols |

Utility in the Synthesis of Chemical Probes

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function in living systems. nih.gov The morpholine moiety is a highly desirable feature in medicinal chemistry and probe development because it often improves the physicochemical properties of a molecule, such as solubility and metabolic stability. dntb.gov.ua

The this compound scaffold provides an excellent starting point for creating novel chemical probes. The hydroxyl group serves as a convenient handle for attaching reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of a target protein. The morpholine ring can enhance cell permeability and reduce non-specific binding, leading to more effective and specific probes. For example, derivatives could be designed as inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL) or as ligands for specific receptors, aiding in the study of various diseases. nih.govethz.ch

Table 4: Favorable Features of the this compound Scaffold for Chemical Probe Design

| Feature | Advantage in Probe Design |

|---|---|

| Morpholine Ring | Improves aqueous solubility, metabolic stability, and pharmacokinetic properties. dntb.gov.ua |

| Hydroxyl Group | Provides a versatile attachment point for reporter groups, linkers, or warheads. |

| Pyridine Core | Offers a rigid scaffold for predictable orientation of functional groups and potential for π-stacking interactions with biological targets. |

Mechanistic Investigations of Reactions Involving 2 Morpholinopyridin 3 Ol

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics of reactions involving 2-Morpholinopyridin-3-ol, particularly its formation via nucleophilic aromatic substitution (SNAr), are expected to be influenced by the nature of the solvent, the leaving group on the pyridine (B92270) ring, and the nucleophilicity of morpholine (B109124).

A kinetic study on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, including morpholine, in aqueous solution provides a valuable model. In these reactions, the formation of the morpholino-substituted product proceeds through a standard SNAr mechanism where the first step, the nucleophilic attack, is rate-determining. researchgate.net The reactivity is influenced by the electronic properties of the pyridine ring, with electron-withdrawing groups accelerating the reaction. researchgate.net

Table 1: Representative Second-Order Rate Constants for the Reaction of Methoxy-nitropyridines with Secondary Amines at 20°C in Aqueous Solution. researchgate.net

| Amine | pKa | k (M⁻¹s⁻¹) for 2-methoxy-3-nitropyridine | k (M⁻¹s⁻¹) for 2-methoxy-5-nitropyridine |

| Morpholine | 8.33 | 3.73 x 10⁻³ | 1.16 x 10⁻⁴ |

| Piperidine | 11.12 | 1.81 x 10⁻¹ | 3.73 x 10⁻³ |

| Pyrrolidine | 11.27 | 6.49 x 10⁻¹ | 1.78 x 10⁻² |

Table 2: Thermodynamic Parameters for the Acid Dissociation of Morpholinium Ion at 25°C. researchgate.net

| Parameter | Value |

| log K | -8.491 ± 0.003 |

| ΔH (kJ·mol⁻¹) | 39 ± 1 |

| ΔS (J·K⁻¹·mol⁻¹) | -31 ± 1 |

| ΔCp (J·K⁻¹·mol⁻¹) | 40 ± 7 |

Transition State Analysis and Reaction Pathway Determination

The determination of reaction pathways and the analysis of transition states are pivotal for a deep mechanistic understanding. For the SNAr reaction leading to this compound, the pathway is expected to involve a Meisenheimer-like intermediate. The stability of this intermediate is a key factor in determining the reaction rate. stackexchange.com

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating these pathways. For instance, calculations on the SNAr reaction of chloropyridines have shown that the activation energy is highly dependent on the position of the leaving group. wuxibiology.com The attack of a nucleophile at the 2- or 4-position of a pyridine ring is generally favored due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate through resonance. stackexchange.com

Table 3: Calculated Activation Energies for the SNAr Reaction on Chloropyridines. wuxibiology.com

| Substrate | Position of Chlorine | Relative Activation Energy (kcal/mol) |

| 4-chloropyridine | 4 | 0 |

| 2-chloropyridine | 2 | +1.5 |

| 3-chloropyridine | 3 | +10 |

The transition state for the nucleophilic attack will involve the partial formation of the C-N bond and partial breaking of the bond to the leaving group. The geometry and energy of this transition state can be precisely calculated using computational methods, providing insights into the factors that control the reaction's feasibility and selectivity. researchgate.net

Spectroscopic and Computational Approaches for Mechanistic Insights

Spectroscopic techniques are invaluable for identifying reaction intermediates and elucidating reaction mechanisms. For reactions involving this compound, techniques such as NMR and IR spectroscopy could be employed to monitor the progress of the reaction and to characterize any transient species. For instance, ¹H NMR spectroscopy can be used to follow the disappearance of starting materials and the appearance of products, providing kinetic information. nih.gov

Computational chemistry offers a complementary approach, providing detailed information about the electronic structure and energetics of reactants, intermediates, transition states, and products. researchgate.net DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the proposed mechanism.

Furthermore, computational models can predict the reactivity of different positions on the pyridine ring. Descriptors such as the LUMO (Lowest Unoccupied Molecular Orbital) energy and molecular electrostatic potential (ESP) can be used to identify the most electrophilic sites susceptible to nucleophilic attack. chemrxiv.org For substituted pyridines, the C-2 and C-4 positions are generally more electrophilic and thus more reactive towards nucleophiles. stackexchange.com

Computational and Theoretical Studies of 2 Morpholinopyridin 3 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of organic molecules like 2-Morpholinopyridin-3-ol. These calculations can determine a variety of electronic properties that govern the molecule's behavior.

Key Electronic Properties and Reactivity Descriptors:

A typical DFT study, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide insights into the following:

Molecular Geometry: Optimization of the molecule's geometry to its lowest energy state, providing precise bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are critical for understanding intermolecular interactions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

| Ionization Potential | 6.4 eV | Energy required to remove an electron. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from QM calculations. Actual values would require a specific computational study.

Molecular Dynamics Simulations of Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and their interactions with their environment, such as a solvent. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. bohrium.com

Conformational Analysis:

The morpholine (B109124) ring in this compound can exist in different conformations, such as chair and boat forms. Furthermore, the bond connecting the morpholine and pyridine (B92270) rings allows for rotational freedom. MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers for interconversion. This is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Solvent Interactions:

When simulated in a solvent like water, MD can reveal how the molecule interacts with its surroundings. researchgate.net For this compound, this would involve observing the formation of hydrogen bonds between the hydroxyl group and the morpholine's oxygen and nitrogen atoms with water molecules. These interactions are key to understanding the molecule's solubility and how it behaves in a biological context.

Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule (ligand) to the active site of a protein (receptor).

While specific clinical relevance is excluded here, a general docking study of this compound against a model receptor would involve:

Preparation of the Ligand and Receptor: Generating 3D structures of this compound and the target protein.

Docking Simulation: Using software to explore various binding poses of the ligand in the receptor's active site.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity. The analysis of the best-ranked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For this compound, the hydroxyl group, the pyridine nitrogen, and the morpholine oxygen and nitrogen are all potential sites for hydrogen bonding within a receptor's binding pocket.

Table 2: Illustrative Docking Results for this compound with a Generic Kinase Active Site

| Parameter | Result |

| Binding Affinity (kcal/mol) | -7.5 (Hypothetical) |

| Key Interacting Residues | Hypothetical: Hydrogen bond with ASP168 (hydroxyl group), pi-stacking with PHE80 (pyridine ring) |

| Predicted Binding Mode | The pyridinol moiety occupies the hinge region, with the morpholine group extending into a solvent-exposed area. |

Note: This table is for illustrative purposes only and does not represent data from a specific study.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy:

DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing these predicted spectra with experimentally obtained NMR data, the accuracy of the computed molecular structure can be confirmed. Discrepancies between the theoretical and experimental spectra can point to specific structural features or environmental effects not accounted for in the calculation.

Infrared (IR) Spectroscopy:

The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. The calculated IR spectrum of this compound would show characteristic peaks for the O-H stretch, C-N stretches of the pyridine and morpholine rings, and C-O-C stretch of the morpholine ring. Comparison with an experimental IR spectrum would serve as another layer of validation for the computed structure.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Hypothetical)

| Functional Group | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| O-H Stretch | 3450 | 3400 |

| C=N Stretch (Pyridine) | 1610 | 1605 |

| C-O-C Stretch (Morpholine) | 1115 | 1110 |

Note: This data is hypothetical and for illustrative purposes.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides a wealth of information about molecular structure. nih.govchemrxiv.org It is particularly adept at mapping carbon-hydrogen frameworks and probing the connectivity between atoms within a molecule. researchgate.net For derivatives of 2-Morpholinopyridin-3-ol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish their definitive structures.

The quantitative and non-destructive nature of NMR makes it an ideal tool for real-time monitoring of chemical reactions. europeanpharmaceuticalreview.com By acquiring a series of 1D ¹H NMR spectra at regular intervals, chemists can track the consumption of reactants and the formation of products, allowing for the determination of reaction kinetics and optimization of conditions. chemrxiv.orgnih.gov This approach is crucial in the synthesis of this compound derivatives to ensure complete conversion and identify the presence of any transient intermediates or side products. researchgate.net

Advanced techniques and software can even analyze spectra with distorted lineshapes that may result from fast reaction rates or the use of non-deuterated solvents, which would otherwise complicate quantitative analysis. nih.govchemrxiv.org

Table 1: Hypothetical ¹H NMR Data for Monitoring the Synthesis of a this compound Derivative This interactive table illustrates how the relative integrals of key proton signals might change over the course of a reaction, indicating the conversion of a starting material to the final product.

| Time (minutes) | Starting Material (Aryl Halide, H-Ar) Integral | Product (Pyridine, H-4) Integral | % Conversion |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0% |

| 30 | 0.65 | 0.35 | 35% |

| 60 | 0.32 | 0.68 | 68% |

| 120 | 0.05 | 0.95 | 95% |

When substitution on the pyridine (B92270) ring or the morpholine (B109124) moiety leads to the possibility of isomers, 2D NMR experiments become essential. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to resolve structural ambiguities. ipb.ptmdpi.com

For instance, the precise substitution pattern in regioisomers of a this compound derivative can be determined by long-range ¹H-¹³C correlations in an HMBC spectrum. ipb.pt Similarly, the stereochemical relationship between substituents can be established through spatial proximity, as detected by NOESY experiments, which measure through-space interactions between protons. ipb.pt

Table 2: Hypothetical 2D NMR Correlations for Distinguishing Regioisomers This table shows key HMBC correlations that could differentiate between a 4-substituted and a 6-substituted this compound derivative.

| Compound | Proton Signal | Key HMBC Cross-Peaks (to Carbons) | Conclusion |

|---|---|---|---|

| Isomer A | H-5 (doublet) | C-3, C-4, C-6 | H-5 is coupled to H-4 and H-6, indicating no substitution at C-4 or C-6. |

| Isomer B | H-5 (singlet) | C-3, C-4, C-6 | H-5 shows no coupling to other pyridine protons, indicating substitution at both C-4 and C-6. |

| Isomer C | H-4 (singlet) | C-2, C-3, C-5, C-6 | H-4 shows no coupling, indicating substitution at C-5. |

Mass Spectrometry (MS and MS/MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight with high accuracy. When coupled with a fragmentation technique, as in tandem mass spectrometry (MS/MS), it provides significant structural information. uab.edunih.gov Collision-Induced Dissociation (CID) is commonly used to fragment a selected precursor ion, and the resulting product ions provide a "fingerprint" that helps to piece together the molecule's structure. uab.edugre.ac.uk

For derivatives of this compound, the fragmentation patterns can be highly characteristic. Common fragmentation pathways may include:

Cleavage of the Morpholine Ring: The morpholine moiety can undergo ring-opening or lose fragments, which is a characteristic fragmentation pathway for such derivatives. core.ac.uk

Loss of Neutral Molecules: The loss of small, stable molecules such as H₂O (from the hydroxyl group), CO, or ethene from the core structure is frequently observed. mdpi.com

Pyridine Ring Fission: At higher energies, the pyridine ring itself can fragment, providing further structural clues. sapub.org

Analyzing these pathways allows researchers to confirm the core structure and identify the nature and location of various substituents. researchgate.net

Table 3: Predicted MS/MS Fragmentation of a Hypothetical 2-(Morpholin-4-yl)pyridin-3-ol Derivative This interactive table outlines a plausible fragmentation pathway, showing the neutral loss corresponding to each product ion.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Mass) | Proposed Lost Fragment |

|---|---|---|---|

| 181.09 | 163.08 | 18 | H₂O |

| 181.09 | 150.07 | 31 | CH₃O or CH₂NH |

| 181.09 | 122.06 | 59 | C₂H₅NO |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. semanticscholar.orgresearchgate.net It provides unambiguous proof of molecular connectivity, configuration, and the preferred conformation of the molecule in the crystal lattice. osi.lvresearchgate.net For this compound derivatives, this technique yields crucial data on bond lengths, bond angles, and torsion angles.

The packing of molecules within a crystal is directed by a network of non-covalent intermolecular interactions. nih.govresearchgate.net X-ray diffraction analysis allows for a detailed study of these forces, which include:

Hydrogen Bonding: The hydroxyl group (as a donor) and the pyridine and morpholine nitrogen and oxygen atoms (as acceptors) are prime sites for strong hydrogen bonds, which often dominate the crystal packing. mdpi.comnih.gov

π-π Stacking: The aromatic pyridine rings can stack on top of one another, contributing to the stability of the crystal structure.

Understanding these interactions is key to the field of crystal engineering, where the goal is to design solids with specific properties. nih.gov

The solid-state structure determined by X-ray crystallography reveals the molecule's low-energy conformation. nih.govnih.gov For derivatives of this compound, key conformational features include the puckering of the morpholine ring (which typically adopts a stable chair conformation sciencepublishinggroup.com) and the dihedral angle between the planes of the pyridine and morpholine rings. This angle is influenced by the steric bulk of substituents and the pattern of intermolecular interactions within the crystal. mdpi.com

Table 4: Representative Crystallographic Data for a Hypothetical Derivative This table provides an example of the kind of structural data obtained from an X-ray diffraction experiment.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | Pna2₁ | The symmetry elements within the unit cell. sciencepublishinggroup.com |

| Dihedral Angle (Pyridine-Morpholine) | 33.1° | The twist between the two rings. sciencepublishinggroup.com |

| H-Bond (O-H···N) Distance | 1.85 Å | The distance for a key intermolecular hydrogen bond. |

Q & A

Q. What are the recommended synthetic routes for 2-Morpholinopyridin-3-ol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling morpholine with a pyridin-3-ol precursor under nucleophilic substitution conditions. To ensure high purity:

- Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to minimize side reactions.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures).

- Monitor reaction progress using TLC or HPLC with UV detection at 254 nm.

- Post-synthesis, confirm purity via melting point analysis (compare to literature values for pyridine derivatives, e.g., 105–107°C for structurally similar compounds ).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use EN 143-certified respirators if aerosol generation is possible .

- Ventilation : Perform reactions in fume hoods with >0.5 m/s airflow. Ground equipment to prevent static discharge .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Q. How can the structure of this compound be unequivocally characterized?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Compare and NMR shifts to pyridine derivatives (e.g., pyridin-3-ol δH ~8.3–8.5 ppm for aromatic protons; morpholine δC ~45–50 ppm for N-bound carbons) .

- FT-IR : Confirm hydroxyl (3200–3600 cm) and morpholine C-N (1250–1350 cm) stretches.

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+; compare with theoretical molecular weight (e.g., CHNO = 180.08 g/mol).

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound’s functional groups?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electron density distribution. The hydroxyl group (pKa ~8–10) may act as a hydrogen bond donor, while the morpholine nitrogen (pKa ~7–9) can participate in nucleophilic interactions .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation or stability .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for solid-state conformation vs. NMR for solution-state structure).

- Isotopic Labeling : Use -morpholine to distinguish nitrogen environments in complex spectra .

- Statistical Analysis : Apply principal component analysis (PCA) to batch data from HPLC or LC-MS to identify outliers .

Q. What strategies optimize the regioselective functionalization of this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA or TMPMgCl·LiCl to deprotonate the hydroxyl group, enabling directed functionalization at the C4 position.

- Catalytic C-H Activation : Employ Pd(OAc)/ligand systems with directing groups (e.g., pyridine N-oxide) for selective C5 modification .

- Microbial Oxyfunctionalization : Explore Burkholderia sp. MAK1 whole-cell biocatalysts for hydroxylation or oxidation (e.g., at C6) under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.